[3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone
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Overview
Description
[3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a combination of oxazole, piperazine, and furan moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone typically involves multiple steps, including the formation of the oxazole ring, the introduction of the piperazine moiety, and the attachment of the furan group. Common synthetic routes may include:
Formation of the Oxazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Moiety: This can be achieved through nucleophilic substitution reactions.
Attachment of the Furan Group: This step may involve coupling reactions using reagents such as furan-2-carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, the compound may be used to study enzyme interactions and cellular pathways. Its structural features make it a potential candidate for drug development.
Medicine
In medicine, [3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone may have potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry
In the industrial sector, the compound can be used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of [3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. Pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
Disilane-bridged architectures: Known for their unique electronic structure and applications in optoelectronic materials.
Ethyl acetoacetate: Commonly used in organic synthesis and known for its keto-enol tautomerism.
Uniqueness
What sets [3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone apart is its combination of oxazole, piperazine, and furan moieties, which confer unique chemical and biological properties. This structural diversity allows for a wide range of applications and makes it a valuable compound in scientific research.
Properties
Molecular Formula |
C21H23N3O6 |
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Molecular Weight |
413.4 g/mol |
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]-[4-(furan-2-carbonyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H23N3O6/c1-27-16-6-5-14(12-18(16)28-2)15-13-19(30-22-15)21(26)24-9-7-23(8-10-24)20(25)17-4-3-11-29-17/h3-6,11-12,19H,7-10,13H2,1-2H3 |
InChI Key |
JAUSTCCVPGYSQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)OC |
Origin of Product |
United States |
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